molecular formula C12H26Cl2N2O B1424159 N-Methyl-N-(3-pyrrolidinylmethyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)amine dihydrochloride CAS No. 1219964-49-4

N-Methyl-N-(3-pyrrolidinylmethyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)amine dihydrochloride

Cat. No. B1424159
M. Wt: 285.25 g/mol
InChI Key: RIVISRXBJRXKGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-N-(3-pyrrolidinylmethyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)amine dihydrochloride is a useful research compound. Its molecular formula is C12H26Cl2N2O and its molecular weight is 285.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Methyl-N-(3-pyrrolidinylmethyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-N-(3-pyrrolidinylmethyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Process Development

  • Hashimoto et al. (2002) developed an efficient synthesis method for a key intermediate of the CCR5 antagonist TAK-779, which involves reductive alkylation and alkylation processes. This method shows a 78% yield from starting materials, highlighting its potential for large-scale production using commercially available reagents (Hashimoto et al., 2002).

Chemical Reactions and Compound Synthesis

  • Melekhina et al. (2019) explored the condensation of primary amines with specific acetamides, leading to the discovery of a recyclization process. This research provides a practical method for synthesizing substituted pyrrolo[3,4-b]pyridin-5-ones (Melekhina et al., 2019).
  • Georgiadis (1976) investigated the Michael type addition of an amine to a specific pyran compound, resulting in derivatives with antimicrobial and anticoccidial activity. This study illustrates the potential pharmaceutical applications of these derivatives (Georgiadis, 1976).

Medicinal Chemistry and Drug Design

  • Fish et al. (2007) described a series of monoamine reuptake inhibitors with the potential for selective dual serotonin and noradrenaline reuptake inhibition. This research is significant in the context of developing antidepressant drugs (Fish et al., 2007).
  • Verhoest et al. (2012) discussed the development of PF-04447943, a novel PDE9A inhibitor that has advanced into clinical trials. This compound is of interest for treating cognitive disorders and shows the role of such compounds in neuroscience research (Verhoest et al., 2012).

properties

IUPAC Name

N-methyl-1-(oxan-4-yl)-N-(pyrrolidin-3-ylmethyl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O.2ClH/c1-14(10-12-2-5-13-8-12)9-11-3-6-15-7-4-11;;/h11-13H,2-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVISRXBJRXKGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCOCC1)CC2CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-(3-pyrrolidinylmethyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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